molecular formula C17H17N3S B13999201 N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine CAS No. 6277-24-3

N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine

Katalognummer: B13999201
CAS-Nummer: 6277-24-3
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: PDTYPSGPNIQEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine is a chemical compound known for its diverse applications in scientific research and industry This compound features a benzothiazole ring, which is a common structural motif in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 4-propan-2-ylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine is unique due to its specific structural features, such as the propan-2-ylphenyl group and the methylideneamino linkage

Eigenschaften

CAS-Nummer

6277-24-3

Molekularformel

C17H17N3S

Molekulargewicht

295.4 g/mol

IUPAC-Name

N-[(4-propan-2-ylphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H17N3S/c1-12(2)14-9-7-13(8-10-14)11-18-20-17-19-15-5-3-4-6-16(15)21-17/h3-12H,1-2H3,(H,19,20)

InChI-Schlüssel

PDTYPSGPNIQEEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.